(alphaR)-4-Methoxy-alpha-methyl-N-[(1R)-1-phenylethyl]benzeneethanamine Hydrochloride
(alphaR)-4-Methoxy-alpha-methyl-N-[(1R)-1-phenylethyl]benzeneethanamine Hydrochloride
Brand Name:
Vulcanchem
CAS No.:
50505-66-3
VCID:
VC21117157
InChI:
InChI=1S/C18H23NO.ClH/c1-14(13-16-9-11-18(20-3)12-10-16)19-15(2)17-7-5-4-6-8-17;/h4-12,14-15,19H,13H2,1-3H3;1H/t14-,15-;/m1./s1
SMILES:
CC(CC1=CC=C(C=C1)OC)NC(C)C2=CC=CC=C2.Cl
Molecular Formula:
C18H24ClNO
Molecular Weight:
305.8 g/mol
(alphaR)-4-Methoxy-alpha-methyl-N-[(1R)-1-phenylethyl]benzeneethanamine Hydrochloride
CAS No.: 50505-66-3
Cat. No.: VC21117157
Molecular Formula: C18H24ClNO
Molecular Weight: 305.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50505-66-3 |
|---|---|
| Molecular Formula | C18H24ClNO |
| Molecular Weight | 305.8 g/mol |
| IUPAC Name | (2R)-1-(4-methoxyphenyl)-N-[(1R)-1-phenylethyl]propan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C18H23NO.ClH/c1-14(13-16-9-11-18(20-3)12-10-16)19-15(2)17-7-5-4-6-8-17;/h4-12,14-15,19H,13H2,1-3H3;1H/t14-,15-;/m1./s1 |
| Standard InChI Key | IJFKHKDCWLPHCF-CTHHTMFSSA-N |
| Isomeric SMILES | C[C@H](CC1=CC=C(C=C1)OC)N[C@H](C)C2=CC=CC=C2.Cl |
| SMILES | CC(CC1=CC=C(C=C1)OC)NC(C)C2=CC=CC=C2.Cl |
| Canonical SMILES | CC(CC1=CC=C(C=C1)OC)NC(C)C2=CC=CC=C2.Cl |
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